Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (2R,3R)-2,3-dihydroxysuccinate

Chemical Handling Physical Form Solid vs. Liquid

Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (2R,3R)-2,3-dihydroxysuccinate (CAS 131278-84-7) is the L-(+)-tartrate salt of a chiral, non-proteogenic 4-methylpipecolic acid ethyl ester. This compound serves as a crucial intermediate in the synthesis of Argatroban, a potent and selective synthetic thrombin inhibitor, where the (2R,4R) stereochemistry is essential for biological activity.

Molecular Formula C13H23NO8
Molecular Weight 321.32 g/mol
CAS No. 131278-84-7
Cat. No. B12959779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2R,4R)-4-methylpiperidine-2-carboxylate (2R,3R)-2,3-dihydroxysuccinate
CAS131278-84-7
Molecular FormulaC13H23NO8
Molecular Weight321.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC(CCN1)C.C(C(C(=O)O)O)(C(=O)O)O
InChIInChI=1S/C9H17NO2.C4H6O6/c1-3-12-9(11)8-6-7(2)4-5-10-8;5-1(3(7)8)2(6)4(9)10/h7-8,10H,3-6H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-,8-;1-,2-/m11/s1
InChIKeyLKQJOTYRDSQDNJ-SKDUITIKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (2R,3R)-2,3-dihydroxysuccinate: A Chiral Argatroban Intermediate with a Critical Salt Form


Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (2R,3R)-2,3-dihydroxysuccinate (CAS 131278-84-7) is the L-(+)-tartrate salt of a chiral, non-proteogenic 4-methylpipecolic acid ethyl ester . This compound serves as a crucial intermediate in the synthesis of Argatroban, a potent and selective synthetic thrombin inhibitor, where the (2R,4R) stereochemistry is essential for biological activity [1]. Unlike its free base form, this specific diastereomeric salt is a solid, offering distinct advantages in handling, purification, and as a defined reference standard for analytical quality control .

Procurement Risk Analysis: The Interchangeability Gap Between Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate Salt Forms and Stereoisomers


General substitution of this compound with its free base (CAS 74892-82-3) or other salt forms (e.g., hydrochloride, CAS unavailable) is scientifically invalid for critical applications. The liquid free base lacks the solid-state stability, storage convenience, and precisely defined stoichiometry of the tartrate salt, leading to potential handling and dosing errors in synthesis . Critically, the presence of the (2R,3R)-2,3-dihydroxysuccinate counterion is not arbitrary; it defines the compound's performance in diastereomeric resolution processes. Using other diastereomers or impure mixtures directly causes 'oiling-out' during crystallization, a phenomenon that catastrophically decreases resolution efficiency by up to a significant margin, whereas the pre-purified (2R,4R) L-tartrate salt bypasses this failure mode entirely [1].

Quantitative Differential Evidence for Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (2R,3R)-2,3-dihydroxysuccinate Over Analogs


Solid-State Physical Form vs. Liquid Free Base for Operational Integrity

The target L-(+)-tartrate salt is an isolable solid, a fact directly contrastable with the free base (CAS 74892-82-3) which is documented as a combustible, irritating liquid by reputable vendors . This difference in phase is not trivial; it dictates storage conditions, accurate weighing for quantitative chemistry, and bypasses liquid-specific hazards, thereby streamlining its use in precise synthetic and analytical workflows .

Chemical Handling Physical Form Solid vs. Liquid Process Safety

Superior Resolution Efficiency by Eliminating Diastereomer-Induced Oiling-Out

The use of this pre-formed, high-purity single-diastereomer L-tartrate salt directly eliminates the 'oiling-out' phenomenon described in the resolution of racemic trans-4-methyl-2-piperidine carboxylic ethyl ester [1]. The study by Ren et al. (2014) quantitatively proves that a system with a higher level of diastereomer impurity exhibits a higher liquid-liquid (TL-L) demixing point and a wider demixing region, which 'significantly decreases the resolution efficiency' [1]. By procuring the isolated (2R,4R) L-tartrate salt, the user bypasses this critical process failure mode.

Crystallization Diastereomer Resolution Process Chemistry Oiling-Out

Enantiomeric Purity Advantage Over Direct Resolution from Racemate

Patent CN109761885A highlights that the prior art method of resolving the racemic ethyl 4-methyl-2-piperidinecarboxylate with tartaric acid suffers from 'low resolution yield' and 'relatively low' chiral purity because 'reaction conditions are not strictly controlled' [1]. The isolated (2R,4R) L-tartrate salt, as a pre-formed, crystalline diastereomer, inherently possesses a higher and more consistent enantiomeric purity, which is crucial for meeting the strict stereochemical requirements of the final API, Argatroban, where the wrong isomer is a regulated impurity [1].

Chiral Purity Enantiomeric Excess Pharmaceutical Intermediate Quality Control

High-Value Application Scenarios for Procuring Ethyl (2R,4R)-4-methylpiperidine-2-carboxylate (2R,3R)-2,3-dihydroxysuccinate


GMP-Compliant Argatroban API Manufacturing

In a full-scale GMP production setting, process robustness is paramount. Using a liquid free base intermediate introduces handling hazards and stoichiometric uncertainty [Section 3, Evidence 1]. Conversely, this solid L-tartrate salt allows for precise charging into reaction vessels. Its established role as a direct precursor to the (2R,4R)-4-methyl-2-piperidine carboxylic acid moiety, free from the risk of oiling-out caused by diastereomer impurities, ensures a predictable and high-yielding acylation step with the arginine fragment, a critical reaction for the final Argatroban dipeptide [REFS-2, from Section 3, Evidence 2].

High-Sensitivity Analytical Reference Standard for Chiral Purity Assays

Regulatory filings (e.g., DMF, ANDA) require validated methods to quantify chiral impurities in Argatroban. The (2R,4S)- or (2S,4S)-isomers are process-related impurities that must be controlled. This compound, as a pure (2R,4R) L-tartrate salt, serves as the gold-standard reference material for system suitability testing and method validation. Its solid form enhances its utility as a weighing standard over a liquid, ensuring higher accuracy in preparing critical analytical solutions for HPLC or MS chiral purity assays.

Streamlined Process Development for Second-Generation Anticoagulants

Medicinal chemistry groups exploring novel thrombin inhibitors require a convenient, storable, and highly pure source of the (2R,4R)-4-methylpipecolic acid core for preparing analog libraries. By purchasing this salt instead of performing a laborious and unreliable resolution of a racemate with low chiral purity [Section 3, Evidence 3], discovery teams can significantly accelerate their SAR cycles. The solid salt form is also more amenable to high-throughput automated weighing and dissolution systems used in modern parallel synthesis labs.

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